3-甲基-4-(吡啶-3-氧基)苯甲醛

描述

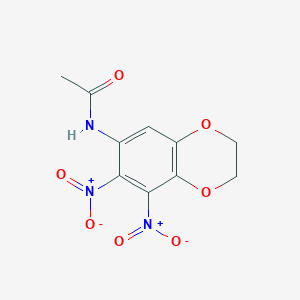

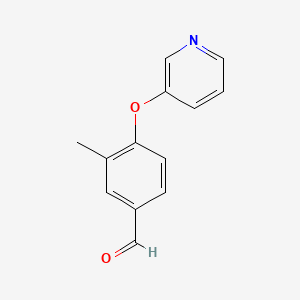

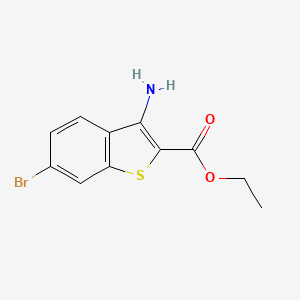

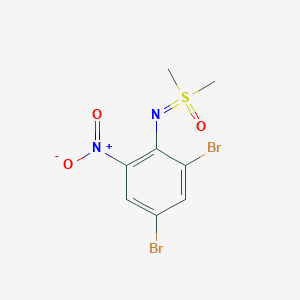

3-Methyl-4-(pyridin-3-yloxy)benzaldehyde is a chemical compound with the molecular formula C13H11NO2 . It has a molecular weight of 213.23 .

Molecular Structure Analysis

The molecular structure of 3-Methyl-4-(pyridin-3-yloxy)benzaldehyde consists of a benzaldehyde group substituted with a methyl group at the 3-position and a pyridin-3-yloxy group at the 4-position .Physical And Chemical Properties Analysis

3-Methyl-4-(pyridin-3-yloxy)benzaldehyde is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .科学研究应用

Application 1: Synthesis of Isoxazolone Derivatives

- Summary of the Application: 3-Methyl-4-(pyridin-3-yloxy)benzaldehyde is used in the preparation of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones through a three-component reaction of ethyl acetoacetate, hydroxylamine, and aromatic aldehydes .

- Methods of Application: The reactions are carried out at 70°C under solvent-free conditions. The reaction of aromatic aldehydes carrying electron-donating groups proceeded rapidly with excellent yields of the corresponding isoxazolone derivatives .

- Results or Outcomes: The corresponding products are obtained simply by dilution of the reaction mixture with water and filtration in almost pure crystalline form .

Application 2: Antibacterial Activities

- Summary of the Application: Pyridine derivatives, including 3-Methyl-4-(pyridin-3-yloxy)benzaldehyde, have been found to inhibit multidrug-resistant S. aureus (MRSA), indicating their biomedical potential .

- Methods of Application: The specific methods of application are not detailed in the source, but it mentions the synthesis of pyridine derivatives and their testing against bacterial strains .

- Results or Outcomes: Some of the newly synthesized pyridine compounds/drugs are found to inhibit multidrug-resistant S. aureus (MRSA) .

Application 3: Synthesis of Pyrano[2,3-c]pyrazole Derivatives

- Summary of the Application: The past decade has witnessed significant progress in synthesizing structurally diverse and biologically relevant pyrano[2,3-c]pyrazole derivatives through the integration of green methodologies .

- Methods of Application: The synthesis of these products is carried out using energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .

- Results or Outcomes: These compounds have shown promising antimicrobial, anticancer, anti-inflammatory, and antiviral properties .

Application 4: Synthesis of Substituted Benzaldehydes

- Summary of the Application: 3-Methyl-4-(pyridin-3-yloxy)benzaldehyde is used in the synthesis of substituted benzaldehydes via a two-step, one-pot reduction/cross-coupling procedure .

- Methods of Application: The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents .

- Results or Outcomes: This methodology facilitates the effective synthesis of a 11C radiolabeled aldehyde .

Application 5: Synthesis of Pyrazolo[3,4-b]pyridine Frameworks

- Summary of the Application: 3-Methyl-4-(pyridin-3-yloxy)benzaldehyde is used in the synthesis of diversified pyrazolo[3,4-b]pyridine frameworks .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The outcomes of this application are not detailed in the source .

Application 6: Anticancer Targeting Agents

- Summary of the Application: Pyridine-containing compounds, including 3-Methyl-4-(pyridin-3-yloxy)benzaldehyde, have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: These compounds have shown promising results in synthesising a variety of pyridine derivatives .

属性

IUPAC Name |

3-methyl-4-pyridin-3-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-10-7-11(9-15)4-5-13(10)16-12-3-2-6-14-8-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUHZIVBIUFNSRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)OC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-(pyridin-3-yloxy)benzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1421960.png)

![N-[1-(1-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B1421973.png)

![2-[(5-methyl-1,3-benzoxazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1421974.png)

![3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid](/img/structure/B1421976.png)